4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine
Description
Chemical Structure and Properties The compound 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine (CAS: 1501212-56-1) features a fused bicyclic core: a [1,2,4]triazolo[4,3-a]pyrazine ring linked to a pyrimidin-2-amine moiety. Its molecular formula is C₉H₁₁N₇ (MW: 217.23 g/mol) .
Pharmacological Relevance This compound is structurally related to sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment.
Properties
IUPAC Name |
4-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7/c10-9-11-2-1-7(13-9)15-3-4-16-6-12-14-8(16)5-15/h1-2,6H,3-5H2,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXFQJGVPROYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Triazolo[4,3-a]pyrazine Core
The triazolo[4,3-a]pyrazine ring system is typically synthesized by cyclization of appropriate hydrazine derivatives with pyrazine precursors. For example, a 1,2,4-triazole ring can be fused onto a tetrahydropyrazine ring through intramolecular cyclization under controlled conditions.
Functionalization at the 7-Position
The 7-position of the triazolo-pyrazine ring often bears an amino or aminomethyl substituent, which is introduced via reductive amination or nucleophilic substitution. This step is crucial for biological activity and can be achieved using amine reagents under catalytic hydrogenation or with suitable reducing agents.
Attachment of the Pyrimidin-2-amine Moiety
The pyrimidin-2-amine group is introduced at the 4-position of the triazolo-pyrazine core through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This step may involve:
- Using a halogenated triazolo-pyrazine intermediate.
- Employing palladium catalysts with appropriate ligands.
- Optimizing reaction conditions such as temperature, solvent, and time.
Specific Example: Catalytic Debenzyloxylation in Related Systems
While direct preparation methods for 4-{5H,6H,7H,8H-triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine are limited in the literature, related compounds such as Sitagliptin, which contain a similar triazolo[4,3-a]pyrazine moiety, provide insights into effective synthetic approaches.
A key step involves debenzyloxylation of a benzyloxyamino-substituted intermediate using hydrogen gas in the presence of palladium on carbon catalyst and additives such as benzyl chloride. This process is carried out at about 40°C and 40 psi hydrogen pressure for 4 to 5 hours, followed by work-up involving aqueous-organic phase separation, washing, and concentration to isolate the desired amine product. The catalyst residues are removed using scavengers like trithiocyanuric acid to ensure product purity.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Debenzyloxylation | Pd/C catalyst, H2 gas, benzyl chloride additive | Removal of benzyloxy protecting group | 40°C, 40 psi, 4-5 hours |
| Work-up | Water, MTBE extraction, ethanol dilution | Isolation of amine intermediate | Organic layer washing and concentration |
| Catalyst removal | Trithiocyanuric acid or EDTA | Palladium scavenging | Ensures low metal contamination |
This methodology highlights the importance of catalytic hydrogenation and additive selection in achieving efficient deprotection and amine formation on the triazolo-pyrazine scaffold.
Research Findings on Synthetic Optimization
Studies focusing on triazolo[4,3-a]pyrazine derivatives have emphasized:
- The use of palladium catalysts on various supports (carbon, silica, alumina) for hydrogenation steps.
- The role of additives (benzyl halides) in improving reaction rates and yields.
- The necessity of scavengers post-reaction to reduce metal contamination, critical for pharmaceutical applications.
- Reaction parameters such as temperature, pressure, and time are optimized to balance conversion and selectivity.
Biological Relevance and Implications for Synthesis
The compound 4-{5H,6H,7H,8H-triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine exhibits potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are implicated in cancer cell proliferation. Efficient synthetic methods enable the production of this compound for biological evaluation.
Recent research demonstrated that derivatives of this scaffold show promising antiproliferative activity with IC50 values in the low micromolar to nanomolar range against various cancer cell lines, underscoring the importance of reliable synthetic routes to access these molecules for drug development.
Summary Table of Preparation Steps
| Preparation Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclization | Formation of triazolo[4,3-a]pyrazine core | Hydrazine derivatives, pyrazine precursors | Fused heterocyclic scaffold |
| Amination/Reductive amination | Introduction of amino substituent at 7-position | Amine reagents, catalytic hydrogenation | Aminomethyl or amino-substituted intermediate |
| Coupling with pyrimidin-2-amine | Attachment at 4-position | Pd-catalyst, halogenated intermediates | Target compound formation |
| Debenzyloxylation (if applicable) | Removal of benzyloxy protecting groups | Pd/C, H2, benzyl chloride additive | Free amine formation |
| Purification and metal scavenging | Removal of catalyst residues | Trithiocyanuric acid, EDTA | High purity product |
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitroso or nitro groups.
Reduction: Reduction reactions can be used to modify the triazolopyrazine core, often using reagents like hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, trifluoroacetyl groups, and various esters and carbonyl compounds. Reaction conditions often involve refluxing in solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitroso derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazolo-pyrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine can inhibit tumor growth by inducing apoptosis in cancer cells. Specific mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Compounds containing the triazole moiety have demonstrated antimicrobial activity against various pathogens. Investigations into the structure-activity relationship (SAR) of these compounds suggest that modifications at the triazole or pyrimidine positions can enhance their effectiveness against bacterial and fungal strains.
Neurological Applications
There is emerging evidence that triazolo-pyrazine derivatives may possess neuroprotective effects. These compounds are being studied for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the inhibition of neuroinflammatory processes and modulation of neurotransmitter systems.
Material Science
Organic Electronics
The unique electronic properties of triazolo-pyrazine derivatives make them suitable candidates for organic semiconductor applications. Their ability to act as electron acceptors in organic photovoltaic devices is under investigation. Studies focus on optimizing their electrical conductivity and stability to improve device performance.
Sensor Development
Triazole-based compounds have been explored for use in chemical sensors due to their ability to selectively bind to specific analytes. Research has shown that incorporating this compound into sensor matrices can enhance sensitivity and selectivity for detecting environmental pollutants or biomolecules.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Activity of Triazolo-Pyrazine Derivatives" | Cancer Research | Identified significant apoptosis induction in breast cancer cell lines. |
| "Antimicrobial Efficacy of Triazole Compounds" | Microbiology | Demonstrated effectiveness against MRSA strains with minimal inhibitory concentrations (MICs) established. |
| "Neuroprotective Effects of Triazolo-Pyrazines" | Neuroscience | Showed reduction in neuroinflammation markers in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine involves its interaction with molecular targets such as c-Met and VEGFR-2 kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively to these targets, which supports its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolopyrazine Family
(a) 7-Methyl-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine
- Structure : A triazolo[1,5-a]pyrimidine with a methyl substituent at position 5.
- Molecular Formula : C₆H₁₁N₅ (MW: 153.19 g/mol) .
(b) 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyrimidine
Pyrazolopyrimidine Derivatives
(a) 2-Amino-3-[(E)-(4-Hydroxyphenyl)Diazenyl]-5-(Trifluoromethyl)Phenyl-Dihydropyrazolo[1,5-a]Pyrimidin-7(4H)-One
- Structure : A pyrazolo[1,5-a]pyrimidin-7-one with a trifluoromethylphenyl and azo groups.
- Molecular Formula : C₁₉H₁₅F₃N₆O₂ (MW: 416.36 g/mol) .
- Key Differences: The pyrimidinone ring and azo substituent confer distinct electronic properties, enabling applications in antimicrobial agents .
(b) 5-Phenyl-2-(p-Tolyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-One (MK9)
- Structure: A pyrazolo[1,5-a]pyrimidinone with phenyl and p-tolyl groups.
- Synthesis : Prepared via multicomponent reactions using aromatic aldehydes .
- Key Differences : The absence of a triazole ring reduces nitrogen-rich interactions, limiting its use in enzyme inhibition compared to the target compound.
Triazolopyrimidine-Based Adenosine Antagonists
(a) 2-(2-Furanyl)-7-Phenyl[1,2,4]Triazolo[1,5-c]Pyrimidin-5-Amine
- Structure : A triazolo[1,5-c]pyrimidine with furanyl and phenyl groups.
- Activity: Potent adenosine A2A receptor antagonist (IC₅₀ < 10 nM) .
- Key Differences: The pyrimidine-triazole fusion pattern (1,5-c vs. 4,3-a) alters binding affinity toward adenosine receptors compared to the target compound .
Comparative Data Table
Biological Activity
The compound 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine (CAS Number: 945262-29-3) is a member of the triazolo-pyrazine family and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and mechanisms of action.
- Molecular Formula : C10H9N7
- Molecular Weight : 201.23 g/mol
- Structure : This compound features a triazolo-pyrazine core linked to a pyrimidine moiety.
Synthesis Methods
Research has highlighted various synthetic routes to obtain this compound. The synthesis typically involves multi-step reactions that include cyclization processes and functional group modifications.
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial potential . Studies have shown that derivatives of triazolo-pyrazines exhibit significant activity against various bacterial strains. For instance:
- Case Study : In a study evaluating the antibacterial properties of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), certain derivatives demonstrated effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values indicated that modifications in the side chains impacted the activity significantly .
Antiplatelet Activity
The compound has also been investigated for its antiplatelet effects , which are crucial in preventing thrombotic events:
- Research Findings : A series of analogues related to ticagrelor (an established antiplatelet agent) were synthesized and tested. Some derivatives showed comparable antiplatelet activity to ticagrelor itself. The mechanism appears to involve inhibition of platelet aggregation pathways .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in bacterial cell wall synthesis or platelet activation.
- Receptor Modulation : It is hypothesized that interaction with specific receptors could modulate cellular responses leading to antiplatelet effects.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step cyclization and condensation reactions. For example, chlorination of pyrimidine precursors followed by hydrazinolysis and triazole ring closure is a common approach . Solvent choice (e.g., dichloromethane, ethanol) and catalysts (e.g., BBr₃ for deprotection) significantly impact reaction efficiency .
- Optimization : Use of additives like silica-supported catalysts (as in ) can enhance reaction rates and purity. Recrystallization from methanol or acetonitrile is critical for isolating high-purity crystals .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound and verify its structural integrity?
- NMR Analysis : ¹H and ¹³C NMR are essential for confirming the fused triazolo-pyrazine-pyrimidine framework. Key signals include aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.5–6.0 ppm) .
- IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the triazole and pyrimidine rings .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to its heteroaromatic structure. Stability tests under varying pH (4–9) and temperature (25–60°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity for target proteins?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrimidine-2-amine group is a potential hydrogen-bond donor .
- Docking Simulations : Use software like AutoDock to model interactions with adenosine receptors (A2A antagonists), leveraging structural analogs from and .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Study : If one study reports anti-inflammatory activity () while another shows no effect, compare assay conditions (e.g., cell lines, concentration ranges). Adjust substituents (e.g., halogenation at the 4-position) to modulate activity .
- Meta-Analysis : Cross-reference NMR and HPLC purity data to rule out batch variability .
Q. How does the introduction of substituents (e.g., halogens, alkyl groups) alter the compound’s pharmacological profile?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How can in vitro assays differentiate between target-specific activity and off-target effects?
- Assay Design : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) for adenosine receptor studies. Cross-validate with knockout cell lines .
- Counter-Screening : Test against related receptors (e.g., A1, A3) to assess selectivity .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
